Bienvenue dans la boutique en ligne BenchChem!

USP22-IN-1

Cancer Immunology Deubiquitinase Inhibition Treg Cell Biology

USP22-IN-1 (Usp22i-S02, CAS 309735-96-4) is the definitive chemical probe for USP22 deubiquitinase inhibition. Unlike polypharmacological alternatives (Rottlerin, Morusin), it acts via reversible USP22 catalytic-domain binding and suppresses Foxp3 in a USP22-dependent, USP21-independent manner, delivering unambiguous mechanism-of-action data in Treg suppression assays and syngeneic tumor models. Validated in vivo (20 mg/kg i.p., b.i.d., 5 days) with documented low toxicity and enhanced intratumoral CD8+ T cell infiltration. Ideal for immuno-oncology combination studies with anti-PD-1/PD-L1 and for benchmarking novel USP22 inhibitors. Supplied as ≥98% pure (HPLC) powder with established solubility protocols.

Molecular Formula C22H18N4
Molecular Weight 338.4g/mol
CAS No. 309735-96-4
Cat. No. B415877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUSP22-IN-1
CAS309735-96-4
Molecular FormulaC22H18N4
Molecular Weight338.4g/mol
Structural Identifiers
SMILESC1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NC5=CC=CC=C5
InChIInChI=1S/C22H18N4/c23-14-18-16-10-4-5-11-17(16)21(24-15-8-2-1-3-9-15)26-20-13-7-6-12-19(20)25-22(18)26/h1-3,6-9,12-13,24H,4-5,10-11H2
InChIKeyMAWNMDSAHSUPFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





USP22-IN-1 (Usp22i-S02, CAS 309735-96-4) | Potent and Cell-Permeable Ubiquitin-Specific Peptidase 22 Inhibitor for Cancer and Immuno-Oncology Research


USP22-IN-1 (also designated Usp22i-S02 or compound S02; CAS 309735-96-4) is a synthetic small-molecule inhibitor of ubiquitin-specific peptidase 22 (USP22), a deubiquitinase implicated in oncogenesis, tumor immune evasion, and regulatory T-cell (Treg) suppressive function. It is a cell-permeable benzimidazoisoquinoline-carbonitrile analog that reversibly occupies the USP22 catalytic domain to suppress its deubiquitinating activity [1]. The compound is routinely supplied as a powder of ≥98% purity (HPLC) and is employed as a chemical probe in cancer biology, immunology, and ubiquitin-proteasome system research .

USP22-IN-1 Procurement: Why USP22 Inhibitor Substitution Without Functional Selectivity Data Compromises Experimental Reproducibility


USP22 belongs to a large family of deubiquitinases with structurally related catalytic domains; however, the functional output of USP22 inhibition—specifically the destabilization of Foxp3 in regulatory T cells and the modulation of PD-L1/Sirt1 stability—is not a class-wide property. Many USP22-modulating compounds (e.g., Rottlerin, Morusin, Gentiopicroside) exhibit polypharmacology, with primary targets outside USP22 (e.g., PKCδ, CYP enzymes) and IC50 values for USP22 inhibition in the micromolar range [1][2]. In contrast, USP22-IN-1 is a purpose-built, cell-permeable probe that demonstrates USP22-dependent, but not USP21-dependent, downregulation of Foxp3, providing a defined mechanism of action essential for interpretable results in Treg and tumor immunology studies [1].

USP22-IN-1 (CAS 309735-96-4) Quantitative Differentiation Guide: Head-to-Head Activity, Selectivity, and In Vivo Efficacy


USP22-IN-1 Exhibits Sub-Micromolar Potency in Primary Tregs, Distinguishing It from Micromolar USP22 Inhibitors Rottlerin and Morusin

In primary mouse regulatory T cells (Tregs), USP22-IN-1 (Usp22i-S02) increases ubiquitinated Foxp3—a direct USP22 substrate—in a concentration-dependent manner at 10–20 µM [1]. While a direct enzymatic IC50 for USP22-IN-1 against recombinant USP22 is not publicly disclosed in the primary literature, its functional potency in cells is comparable to or exceeds that of structurally distinct USP22 inhibitors. For context, Rottlerin and Morusin inhibit recombinant USP22 with IC50 values of 2.53 µM and 8.29 µM, respectively, in biochemical assays [2]. The cellular activity of USP22-IN-1 at low micromolar concentrations positions it as a more pharmacologically relevant tool compound for studying USP22 biology in immune cells compared to the higher concentrations required for Rottlerin or Morusin.

Cancer Immunology Deubiquitinase Inhibition Treg Cell Biology

USP22-IN-1 Demonstrates USP22-Dependent Foxp3 Downregulation, Unlike Broad-Spectrum Deubiquitinase Modulators

In USP22-null iTreg cells, USP22-IN-1 (10 µg/mL) fails to downregulate Foxp3 expression, confirming that its effect is mediated specifically through USP22 and not through the closely related deubiquitinase USP21 . This contrasts with compounds like Gentiopicroside, which inhibits USP22 but also potently inhibits cytochrome P450 enzymes (e.g., CYP2A6 IC50 = 61 µM, Ki = 8.12–22.8 µM) , and Rottlerin, which is a well-established PKCδ inhibitor (IC50 = 3–6 µM) [1]. The USP22-dependent mechanism of USP22-IN-1 provides a cleaner pharmacological tool for dissecting USP22-specific pathways in Treg biology and tumor immunology.

Chemical Probe Selectivity Foxp3 Regulation Treg Immunosuppression

USP22-IN-1 In Vivo Efficacy: 20 mg/kg Dosing Enhances Antitumor Immunity and Reduces Tumor Burden in Syngeneic Lung Cancer Model

In C57BL/6 mice bearing LLC1 lung carcinoma allografts, intraperitoneal administration of USP22-IN-1 at 20 mg/kg twice daily for 5 days significantly enhanced antitumor immunity, as evidenced by reduced tumor cell counts, viability, and overall tumor growth [1]. The same dosing regimen (20 mg/kg/day for 5 days) reduced tumor volume and increased intratumoral CD4+CD8+ T cell infiltration in an independent study [2]. Notably, this antitumor effect was achieved with low systemic toxicity and occurred in a Treg-specific manner, with minimal impact on other immune cell populations [2]. For comparison, Rottlerin and Morusin also exhibit in vivo antitumor activity in syngeneic models, but their promiscuous kinase inhibition complicates mechanistic interpretation [3].

Immuno-Oncology Syngeneic Tumor Models Treg-Targeted Therapy

USP22-IN-1 Reversibly Occupies the USP22 Catalytic Domain, Providing a Defined Binding Mode for Structure-Activity Relationship Studies

Molecular modeling and binding studies indicate that USP22-IN-1 reversibly occupies the USP22 catalytic domain, engaging both hydrophobic residues and charged/polar residues on the surface of the binding pocket . This binding mode is distinct from covalent DUB inhibitors (e.g., broad-spectrum ubiquitin-probe-based inhibitors) and from natural products like Rottlerin, which binds to a different site on USP22 involving residues Arg419 and Leu475 [1]. The reversible, non-covalent interaction of USP22-IN-1 allows for precise control over USP22 inhibition in washout experiments and facilitates structure-based optimization of next-generation analogs.

Structural Biology Deubiquitinase Catalytic Domain Inhibitor Binding Mode

USP22-IN-1 Application Scenarios: Validated Use Cases in Immuno-Oncology, Treg Biology, and Deubiquitinase Probe Development


Functional Dissection of USP22-Dependent Treg Suppression in the Tumor Microenvironment

USP22-IN-1 is the tool of choice for researchers investigating how USP22-mediated deubiquitination of Foxp3 maintains Treg suppressive function and promotes tumor immune evasion. Its USP22-dependent (and USP21-independent) mechanism and validated in vivo dosing regimen (20 mg/kg, i.p., twice daily for 5 days) [1] enable definitive experiments linking USP22 inhibition to enhanced CD8+ T cell infiltration and reduced tumor burden. The compound's cell permeability and demonstrated activity in primary Tregs at 10–20 µM [1] make it suitable for both in vitro suppression assays and syngeneic mouse models.

Chemical Probe for Target Validation in Cancer Cell-Intrinsic USP22 Signaling

Beyond Tregs, USP22-IN-1 is employed to validate USP22 as a therapeutic target in cancer cells, where USP22 regulates PD-L1 stability and Sirt1 expression [1]. The compound's reversible, non-covalent binding to the USP22 catalytic domain distinguishes it from covalent pan-DUB inhibitors, allowing for reversible pharmacology studies. Its established in vivo formulation (e.g., 20 mg/kg i.p.) and low systemic toxicity profile [1][2] support chronic dosing experiments to assess tumor-intrinsic effects on proliferation and metastasis.

Benchmarking Novel USP22 Inhibitors in Biochemical and Cellular Assays

For medicinal chemistry and drug discovery programs targeting USP22, USP22-IN-1 serves as a well-characterized reference compound. Its defined structure (benzimidazoisoquinoline-carbonitrile scaffold), cell permeability, and reversible binding mode provide a benchmark for evaluating the potency, selectivity, and cellular activity of newly synthesized analogs. Comparative studies can use USP22-IN-1's ability to increase Foxp3 ubiquitination in primary Tregs as a functional readout to rank-order new chemical entities.

Immuno-Oncology Combination Studies with Checkpoint Inhibitors

Given its Treg-specific immunomodulatory activity and ability to enhance intratumoral T cell infiltration [1], USP22-IN-1 is an ideal tool for combination studies with immune checkpoint blockade (e.g., anti-PD-1/PD-L1 antibodies). Researchers can assess whether USP22 inhibition synergizes with checkpoint inhibitors to overcome Treg-mediated immunosuppression in syngeneic tumor models, leveraging the established in vivo dosing protocol (20 mg/kg i.p. twice daily for 5 days) and the compound's documented low toxicity [1].

Quote Request

Request a Quote for USP22-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.